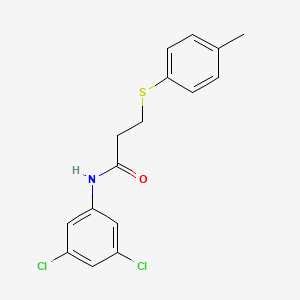

N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide

Description

N-(3,5-Dichlorophenyl)-3-(p-tolylthio)propanamide is a synthetic aromatic amide derivative characterized by a propanamide backbone substituted with a 3,5-dichlorophenyl group at the terminal amide nitrogen and a p-tolylthio (thioether) moiety at the β-position. This structure combines electron-withdrawing chlorine substituents with a lipophilic aromatic thioether, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NOS/c1-11-2-4-15(5-3-11)21-7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEMCOYXBPLZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-Dichlorophenyl)-3-(p-tolylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews various studies that explore the biological activity of this compound, including its synthesis, nephrotoxicity, and hepatotoxicity.

The compound this compound can be synthesized through several methods involving the reaction of appropriate precursors. The presence of the dichlorophenyl group is crucial for its biological activity, as it influences the compound's interaction with biological targets.

1. Nephrotoxicity Studies

Research has indicated that derivatives of N-(3,5-dichlorophenyl) compounds exhibit nephrotoxic effects. A study comparing N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) showed significant nephrotoxic potential characterized by:

- Increased proteinuria

- Elevated blood urea nitrogen (BUN)

- Marked proximal tubular necrosis at doses as low as 0.1 mmol/kg .

The nephrotoxic mechanism appears to be linked to the presence of chlorinated phenyl groups, which enhance toxicity compared to non-chlorinated analogs.

2. Hepatotoxicity Studies

In a separate investigation focusing on structure-activity relationships, various analogs of N-(3,5-dichlorophenyl)-propanamide were assessed for their hepatotoxic potential. Findings revealed that:

- Compounds with thiazolidinedione (TZD) rings showed significant liver damage in male Fischer 344 rats.

- Elevated serum alanine aminotransferase (ALT) levels indicated hepatotoxicity, with values reaching up to 2071.9 ± 217.8 Sigma-Frankel units/ml at a dose of 1.0 mmol/kg .

The study concluded that both the TZD ring structure and the substituents on the phenyl ring play critical roles in determining hepatotoxicity.

Case Studies and Research Findings

Case Study 1: Nephrotoxic Potential

- Objective : To evaluate nephrotoxicity of NDHS.

- Methodology : Male Fischer 344 rats were administered NDHS and renal function was assessed at intervals.

- Results : NDHS induced significant nephrotoxic effects at low doses compared to controls .

Case Study 2: Hepatotoxicity Assessment

- Objective : To understand the hepatotoxic effects of various analogs.

- Methodology : Rats were treated with different doses of compounds containing the dichlorophenyl moiety and liver function was monitored.

- Results : Significant liver damage was observed with ALT levels indicating severe hepatotoxicity linked to specific structural features of the compounds .

Data Tables

| Compound Name | Nephrotoxic Dose (mmol/kg) | ALT Levels (Sigma-Frankel units/ml) | Observations |

|---|---|---|---|

| N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide | 0.1 | Not applicable | Marked nephrotoxicity observed |

| N-(3,5-Dichlorophenyl)-3-thiazolidinedione | 1.0 | 2071.9 ± 217.8 | Severe hepatic necrosis |

| N-(3,5-Dichlorophenyl)-propanamide | Varies | Varies | Dependent on structural modifications |

Scientific Research Applications

Pharmacological Applications

N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide has been studied for its potential therapeutic effects. Its chemical structure suggests that it may interact with biological systems in ways that could be beneficial for medical applications.

- Antineoplastic Properties : Preliminary studies indicate that compounds with similar structures exhibit antitumor activity. Research into this compound could reveal its efficacy as an anticancer agent, particularly in targeting specific cancer cell lines.

- Nephrotoxicity Studies : The compound's nephrotoxic potential has been investigated due to the presence of dichlorophenyl groups, which are known to enhance toxicity. Studies have shown that similar compounds can induce renal damage, prompting further exploration into the mechanisms of nephrotoxicity associated with this compound .

Agricultural Applications

This compound may also find applications in agriculture, particularly as a pesticide or herbicide. The structural features of this compound suggest it could be effective against various pests.

- Pesticide Development : The compound's chlorinated phenyl moiety may enhance its effectiveness as a pesticide by improving its binding affinity to target sites in pest organisms. Research into its efficacy and safety profiles is essential for developing new agricultural products .

- Residue Studies : Understanding the residue levels of such compounds in food products is crucial for regulatory compliance and consumer safety. Studies conducted by organizations like the FAO/WHO assess the acceptable daily intakes and potential risks associated with pesticide residues .

Toxicological Assessments

Toxicological studies are critical for evaluating the safety of this compound in various applications.

- Risk Characterization : Detailed risk assessments are necessary to understand the exposure levels and potential health risks associated with this compound. Evaluations include acute and chronic toxicity studies, which provide insights into safe usage levels and regulatory standards .

- Comparative Toxicology : Research comparing the nephrotoxic potential of this compound with other similar compounds has highlighted the importance of structural modifications in determining toxicity outcomes. Such studies help establish a framework for predicting the toxicological profiles of new compounds .

Data Tables

The following table summarizes key findings from various studies related to this compound:

Comparison with Similar Compounds

To contextualize N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide, a comparison with structurally or functionally related compounds is provided below. Key differences in substituents, synthesis, and applications are highlighted.

Structural Analogues

Table 1: Structural and Functional Comparison

Environmental and Metabolic Considerations

- Degradation Pathways :

- Propanil undergoes hydrolysis to 3,4-dichloroaniline, a toxic metabolite . The thioether in the target compound may lead to alternative degradation products, such as sulfoxides or sulfones, with distinct ecotoxicological profiles.

- Iprodione metabolites (e.g., N-(3,5-dichlorophenyl)-3-(1-methylethyl)-...) highlight the persistence of dichlorophenyl groups in soil, suggesting similar environmental concerns for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.